molecular formula C11H7I2NO2 B14907384 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione

Cat. No.: B14907384
M. Wt: 438.99 g/mol
InChI Key: DQXUPUWFYJCVRU-UHFFFAOYSA-N
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Description

Contextualization within Pyrrole-2,5-dione and Maleimide (B117702) Chemistry

Pyrrole-2,5-diones, or maleimides, are five-membered heterocyclic systems containing a dicarbonyl functionality. This structural motif imparts a significant electrophilic character to the double bond, making it susceptible to a variety of nucleophilic addition reactions, most notably Michael additions. This reactivity is the basis for the widespread use of maleimides in bioconjugation, where they are employed to link molecules to cysteine residues in proteins.

The general synthesis of N-substituted maleimides often involves a two-step process starting from maleic anhydride (B1165640). The first step is the reaction of maleic anhydride with a primary amine, such as benzylamine (B48309), to form a maleamic acid intermediate. Subsequent dehydration of the maleamic acid, typically through chemical or thermal methods, leads to the formation of the corresponding N-substituted maleimide.

Specific Focus on N-Benzyl and 3,4-Diiodo Substitution Patterns in Academic Research

The presence of an N-benzyl group in 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione serves to increase the lipophilicity of the molecule and can influence its solubility and interaction with biological systems. The benzyl (B1604629) group is a common substituent in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The 3,4-diiodo substitution pattern is of particular interest due to the unique properties it confers upon the maleimide ring. The iodine atoms are excellent leaving groups, which can enhance the reactivity of the maleimide in certain reactions. Research on analogous 3,4-dihalomaleimides has shown a reactivity order of diiodo > dibromo > dichloro in reactions such as disulfide bridging. acs.org This suggests that this compound could be a highly reactive tool in bioconjugation and materials science.

Furthermore, the carbon-iodine bonds provide synthetic handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents at the 3 and 4 positions of the pyrrole-2,5-dione ring.

Overview of Key Academic Research Trajectories for Halogenated N-Substituted Maleimides

Academic research into halogenated N-substituted maleimides has explored several promising avenues. One significant area of investigation is their application in the development of novel therapeutic agents. For instance, studies on monohalogenated maleimides have demonstrated their potential as inhibitors of bacterial biofilm formation, a critical aspect in combating antibiotic resistance. nih.gov

Another major research trajectory involves the use of dihalomaleimides as versatile synthons in organic synthesis. The synthesis of N-benzyl-3,4-dibromomaleimide, a close analog of the diiodo compound, has been reported as a precursor for the preparation of 3,4-diarylmaleimides through Suzuki cross-coupling reactions. researchgate.net These diarylmaleimides have been investigated for their potential to enhance the cytotoxic activity of anticancer drugs. researchgate.net

The enhanced reactivity of diiodomaleimides makes them particularly attractive for applications in bioconjugation and the development of stable protein-protein conjugates. acs.org The ability to form robust linkages with biomolecules is crucial for the development of antibody-drug conjugates and other targeted therapies. While specific research on this compound is not extensively documented in publicly available literature, the established reactivity and synthetic utility of its structural analogs strongly suggest its potential as a valuable tool in these and other emerging areas of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7I2NO2

Molecular Weight

438.99 g/mol

IUPAC Name

1-benzyl-3,4-diiodopyrrole-2,5-dione

InChI

InChI=1S/C11H7I2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DQXUPUWFYJCVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)I)I

Origin of Product

United States

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenation Reactions

A common and effective strategy relies on the initial synthesis of a more accessible dihalopyrroledione, which is then converted to the desired diiodo derivative. This pathway is often preferred due to the high cost and reactivity of iodinated starting materials.

Synthesis of 1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione

The foundational precursor, 1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione, is typically synthesized through a condensation reaction. The process involves reacting 3,4-dibromomaleic anhydride (B1165640) with benzylamine (B48309). This reaction is generally carried out in a suitable solvent, such as acetic acid, under reflux conditions. The nucleophilic attack of the benzylamine's nitrogen atom on the carbonyl carbons of the anhydride, followed by dehydration, leads to the formation of the N-benzylated imide ring.

The starting material, 3,4-dibromo-1H-pyrrole-2,5-dione (dibromomaleimide), is a known biochemical reagent. medchemexpress.com The N-benzylation follows a standard procedure for imide synthesis.

Reaction Scheme for Precursor Synthesis:

Halogen Exchange Reactions: Conversion of Brominated Precursors to Iodinated Analogs (e.g., Finkelstein-type reactions)

With the dibrominated precursor in hand, the target diiodo compound is synthesized via a halogen exchange reaction. The Finkelstein reaction is the classic method for this transformation, involving the treatment of an alkyl halide with an alkali metal iodide. wikipedia.org In the context of 1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione, the bromine atoms are attached to vinylic carbons, which makes the standard SN2 mechanism of the Finkelstein reaction challenging. wikipedia.orgfrontiersin.org

The classic Finkelstein reaction involves converting an alkyl bromide or chloride to an alkyl iodide using sodium iodide in acetone. wikipedia.org The reaction's success is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates out and drives the equilibrium toward the iodinated product according to Le Chatelier's principle. wikipedia.org

However, aryl and vinyl halides are typically unreactive to SN2 substitution. frontiersin.org Therefore, modifications to the classic Finkelstein conditions are necessary. Metal-catalyzed halogen exchange reactions, often employing copper or nickel catalysts, have been developed to facilitate this transformation on sp²-hybridized carbons. wikipedia.org These reactions proceed through a different mechanism, often involving oxidative addition and reductive elimination steps.

Key aspects of the Finkelstein-type reaction for this synthesis include:

Reagent: A large excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), is used.

Solvent: A polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically employed. wikipedia.orgiitk.ac.in

Catalyst: For unreactive vinyl bromides, a transition metal catalyst, such as a copper(I) salt (e.g., CuI), may be required to facilitate the exchange. wikipedia.org

Temperature: The reaction often requires heating to proceed at a reasonable rate.

The exchange rate for halogens generally follows the trend I > Br > Cl, making the conversion from a bromide to an iodide thermodynamically feasible. wikipedia.org

Table 1: Comparison of Halogen Exchange Reaction Conditions

Parameter Classic Finkelstein Reaction Modified Reaction for Vinyl Halides
Substrate Alkyl Chlorides/Bromides Vinyl/Aryl Chlorides/Bromides
Mechanism SN2 Metal-Catalyzed (e.g., Oxidative Addition)
Reagents NaI in Acetone NaI or KI, often with a Cu(I) or Ni catalyst
Conditions Room temperature or reflux Often requires elevated temperatures

| Driving Force | Precipitation of NaCl/NaBr | Formation of a more stable C-I bond, catalyst turnover |

Direct Synthetic Approaches to 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione

Direct methods aim to construct the target molecule without isolating the dibrominated intermediate. These approaches often rely on palladium-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions are versatile, their direct application to synthesize this compound is not straightforward. Reactions like the Suzuki-Miyaura coupling are primarily used for C-C bond formation, not C-I bond formation. nih.gov Typically, a dihalo-pyrroledione (such as the target diiodo compound) would serve as the electrophilic partner in a subsequent cross-coupling reaction to synthesize more complex, disubstituted maleimides. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling with Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound (like a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov

In the context of the target molecule, the Suzuki-Miyaura reaction would be used to react this compound with various organoboron reagents to replace the iodine atoms with alkyl, aryl, or other organic substituents. It is not a method to introduce the iodine atoms themselves. The reaction is valuable for the diversification of the diiodo-pyrroledione core structure. nih.gov

Generalized Suzuki-Miyaura Reaction Scheme:

Optimization of Catalytic Systems and Reaction Conditions

Optimizing the conditions for palladium-catalyzed cross-coupling reactions involving dihalomaleimide substrates is crucial for achieving high yields and minimizing side products. Key parameters that are systematically varied include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net

Palladium Catalysts: A range of palladium sources can be used, from simple salts like Pd(OAc)₂ to pre-catalysts like PdCl₂(dppf) or ligand-coordinated species such as Pd(PPh₃)₄. The choice of catalyst can significantly impact reaction efficiency. nih.gov

Ligands: Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common ligands include triphenylphosphine (PPh₃) and bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). scispace.com

Bases: A base is required to activate the organoboron reagent in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphates are commonly used. nih.govscielo.org.mx The strength and solubility of the base can influence the reaction rate and yield. researchgate.net

Solvents: The reaction is often performed in a two-phase system, such as a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water, to dissolve both the organic substrates and the inorganic base. nih.govnih.gov Anhydrous conditions may be required for specific substrates or catalysts to prevent side reactions like deboronation.

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the stability of the catalyst. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in some cases. researchgate.netscielo.org.mx

Table 2: Factors in Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Component Examples Role in Reaction Optimization Considerations
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ Facilitates oxidative addition and reductive elimination Catalyst loading (mol%), stability, and activity with specific substrates. nih.gov
Ligand PPh₃, dppf, Buchwald ligands Stabilizes Pd center, influences reactivity and selectivity Steric and electronic properties affect catalytic cycle efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates boronic acid for transmetalation Base strength and solubility can impact yield and side reactions. nih.govscielo.org.mx
Solvent Toluene, Dioxane/H₂O, THF, DMF Solubilizes reactants and catalyst Polarity and aprotic/protic nature can affect reaction kinetics. nih.gov

| Temperature | 25 °C - 120 °C (or microwave) | Provides activation energy for reaction steps | Balance between reaction rate and catalyst/substrate decomposition. researchgate.net |

One-Pot Synthetic Sequences for Diversification

The 3,4-dihalo-N-substituted maleimide (B117702) core, of which this compound is a prime example, serves as a versatile platform for the synthesis of a wide array of unsymmetrically 3,4-disubstituted maleimides. A particularly efficient strategy for this diversification is the use of one-pot, sequential palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.orgnih.gov

This methodology utilizes 3,4-dihalomaleimides (such as dibromo- or dichloromaleimides, and by extension, diiodomaleimides) and reacts them with organometallic reagents, for instance, triorganoindium reagents (R₃In), in the presence of a palladium catalyst. organic-chemistry.orgacs.org The reaction can be controlled to achieve regioselective monocoupling, followed by the introduction of a second, different organometallic reagent to yield an unsymmetrical product, all within a single reaction vessel. organic-chemistry.orgacs.org This approach allows for the efficient construction of two different carbon-carbon bonds in a single procedure, offering high atom economy and versatility. organic-chemistry.orgnih.gov

The scope of this one-pot diversification is broad, allowing for the introduction of various alkyl, aryl, heteroaryl, and alkynyl substituents at the 3- and 4-positions of the maleimide ring. acs.orgorganic-chemistry.org

Table 1: Examples of One-Pot Sequential Cross-Coupling for the Diversification of 3,4-Dihalomaleimides

Starting Material (Exemplified)Reagent 1Reagent 2CatalystProduct (General Structure)
N-Alkyl-3,4-dibromomaleimide(Aryl)₃In(Alkyl)₃InPd(DPEphos)Cl₂3-Aryl-4-alkyl-N-alkylmaleimide
N-Alkyl-3,4-dibromomaleimide(Aryl)₃In(Alkynyl)₃InPd(PPh₃)₄3-Aryl-4-alkynyl-N-alkylmaleimide
N-Alkyl-3,4-dibromomaleimide(Heteroaryl)₃In(Aryl)₃InPd(DPEphos)Cl₂3-Heteroaryl-4-aryl-N-alkylmaleimide

This table is a representation of the types of transformations possible based on the cited literature.

Explorations of Alternative Pyrrole-2,5-dione Core Synthesis Methodologies

Beyond the traditional condensation methods, several innovative strategies have been developed for the synthesis of the core pyrrole-2,5-dione (maleimide) structure. These alternative methodologies offer different pathways to access polysubstituted maleimides, sometimes with improved efficiency or selectivity.

One such method is the intermolecular [2+2+1] ruthenium-catalyzed cocyclization of isocyanates, alkynes, and carbon monoxide. This reaction proceeds smoothly under thermal conditions to produce a variety of polysubstituted maleimides with high selectivity and in excellent yields. organic-chemistry.org

Another significant alternative is the Van Leusen pyrrole (B145914) synthesis. organic-chemistry.org This reaction typically involves the base-mediated cycloaddition of a Michael acceptor with p-tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov The van Leusen reaction is a powerful tool for creating 3,4-disubstituted pyrroles. mdpi.comacs.org A mechanochemical adaptation of this method has also been developed, providing 3,4-disubstituted pyrroles in good yields and is compatible with a range of electron-withdrawing groups. organic-chemistry.orgacs.org

Table 2: Overview of Alternative Methodologies for Pyrrole-2,5-dione Core Synthesis

MethodologyReactantsKey Features
Ruthenium-catalyzed [2+2+1] CocyclizationIsocyanate, Alkyne, Carbon MonoxideHigh selectivity, excellent yields for polysubstituted maleimides. organic-chemistry.org
Van Leusen Pyrrole SynthesisMichael Acceptor, p-Tosylmethyl isocyanide (TosMIC)Versatile for 3,4-disubstituted pyrroles, can be performed mechanochemically. organic-chemistry.orgmdpi.comnih.gov

These alternative synthetic routes provide valuable tools for accessing the pyrrole-2,5-dione core with diverse substitution patterns, complementing the more traditional synthetic approaches.

Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole-2,5-dione (maleimide) core is inherently electron-poor due to the presence of two electron-withdrawing carbonyl groups. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution: Standard pyrrole is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, typically at the 2-position, due to the ability of the nitrogen lone pair to delocalize and stabilize the intermediate carbocation. pearson.comyoutube.compearson.com However, in the case of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione, the powerful electron-withdrawing nature of the two carbonyl groups deactivates the ring towards electrophilic attack. Consequently, electrophilic substitution reactions on the pyrrole ring of this compound are generally not favored and require harsh conditions, if they occur at all.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the ring, combined with the presence of good leaving groups (iodine atoms) at the 3 and 4 positions, renders the compound susceptible to nucleophilic substitution. The carbon-iodine bonds are relatively weak and polarized, making the carbon atoms at these positions electrophilic. Nucleophiles, particularly soft nucleophiles like thiols, can attack these positions, displacing the iodide ions. This reactivity is analogous to that observed in other dihalomaleimides, such as dibromomaleimides, which readily undergo substitution with thiols to form dithiomaleimide derivatives. Given that iodide is a better leaving group than bromide, this compound is expected to be highly reactive towards nucleophiles in a substitution pathway.

Cycloaddition Reactions of the Maleimide (B117702) Moiety

The double bond within the maleimide moiety is a key site of reactivity, particularly in cycloaddition reactions. Its electron-deficient character makes it an excellent dienophile.

The maleimide core is a classic dienophile for the [4+2] Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings. expresspolymlett.comresearchgate.net The reaction involves the concerted interaction of the 2 π-electrons of the maleimide double bond with a 4 π-electron system of a conjugated diene.

The reactivity of N-substituted maleimides, such as N-benzylmaleimide, in Diels-Alder reactions is well-established. For this compound, the presence of two electron-withdrawing iodine atoms directly on the double bond is expected to significantly enhance its dienophilic character, making it even more reactive towards dienes.

The Diels-Alder reaction is highly stereospecific. The reaction typically proceeds under kinetic control to favor the formation of the endo diastereomer due to secondary orbital interactions between the diene and the carbonyl groups of the dienophile. semanticscholar.org However, the exo adduct is often the thermodynamically more stable product. If the reaction is reversible, which can occur at higher temperatures, the product distribution may shift to favor the exo isomer upon reaching equilibrium. expresspolymlett.comresearchgate.net

Reaction: this compound + Conjugated Diene → Diels-Alder Adduct

Key Features:

[4+2] Cycloaddition

Concerted mechanism

High stereospecificity

Typically forms endo product under kinetic control

Reactivity with Thiol-Containing Compounds

One of the most significant and widely utilized reactions of the maleimide scaffold is its reaction with thiol-containing compounds. This reactivity proceeds via a different pathway than the substitution mentioned earlier, targeting the double bond of the maleimide.

The reaction between a maleimide and a thiol is a Michael-type addition. bachem.comvectorlabs.com The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide's α,β-unsaturated system. This reaction is highly efficient and chemoselective for thiols, particularly in the pH range of 6.5 to 7.5. vectorlabs.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com

The process proceeds as follows:

A base (or solvent) deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (RS⁻).

The thiolate anion attacks one of the carbons of the C=C double bond.

The resulting enolate intermediate is protonated to yield a stable succinimidyl thioether linkage. bachem.com

This reaction is often classified as a "click chemistry" reaction due to its high yield, selectivity, and mild reaction conditions. vectorlabs.com

While the formation of the succinimidyl thioether adduct is rapid, the covalent bond formed is not always permanent. The adduct can undergo a retro-Michael reaction, reverting to the original thiol and maleimide. vectorlabs.comnih.gov This reversibility can lead to a thiol-exchange reaction in environments where other nucleophilic thiols, such as glutathione, are present. nih.govprolynxinc.com This "payload migration" can be a significant issue in applications like antibody-drug conjugates, potentially leading to off-target effects. vectorlabs.comacs.org

The stability of the thiol adduct is influenced by several factors, including the electronic properties of the N-substituent on the maleimide and the pKa of the reacting thiol. udel.edu Electron-withdrawing groups on the N-substituent can influence the rates of both the forward and reverse reactions. Studies have shown that the half-lives of these adducts can vary significantly depending on the specific reactants and conditions. nih.govudel.edu

Table 1: Half-lives of Thiol Adducts from N-Substituted Maleimides with Glutathione (GSH)
N-SubstituentThiol ConjugateHalf-life of Conversion (hours)Extent of Conversion (%)
N-ethyl4-mercaptophenylacetic acid (MPA)1889.5
N-phenyl4-mercaptophenylacetic acid (MPA)3.185.0
N-aminoethyl4-mercaptophenylacetic acid (MPA)6.212.3
N-ethylN-acetyl-L-cysteine (NAC)25818.4
N-phenylN-acetyl-L-cysteine (NAC)3219.6

Data adapted from kinetic studies on maleimide-thiol conjugate degradation. udel.edu The study highlights how N-aryl substituents (like N-phenyl) can accelerate thiol exchange compared to N-alkyl substituents.

Both the unreacted maleimide and the succinimidyl thioether adduct are susceptible to hydrolysis. The maleimide ring can be opened by hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols. researchgate.net This hydrolysis is highly dependent on pH, with the rate increasing significantly in alkaline conditions. researchgate.netcdnsciencepub.comresearchgate.net

Crucially, hydrolysis of the succinimidyl thioether adduct after its formation leads to a ring-opened succinamic acid thioether. nih.govprolynxinc.com This hydrolyzed product is stable and no longer susceptible to the retro-Michael reaction. nih.govprolynxinc.com Therefore, promoting post-conjugation hydrolysis is a key strategy to create stable, irreversible linkages. prolynxinc.comacs.org

The rate of this stabilizing hydrolysis is greatly influenced by the electronic nature of the N-substituent. Electron-withdrawing groups on the nitrogen atom significantly accelerate the rate of ring-opening. prolynxinc.comacs.org For instance, N-aryl maleimide adducts hydrolyze much faster than N-alkyl maleimide adducts. ucl.ac.uk This allows for the rational design of maleimide reagents that form adducts which rapidly become stabilized through hydrolysis. prolynxinc.comucl.ac.uk

Table 2: Hydrolysis Half-lives of Thiosuccinimide Adducts (pH 7.4, 37 °C)
N-Substituent TypeExample AdductHydrolysis Half-life (t₁/₂)
N-alkylN-ethyl thiosuccinimide~27 hours
N-arylN-phenyl thiosuccinimide1.5 hours
N-aryl (electron-withdrawing)N-fluorophenyl thiosuccinimide0.7 hours
N-aminoethyl (protonated)N-aminoethyl thiosuccinimide~0.4 hours

Data adapted from studies on the stabilization of maleimide-thiol conjugates. prolynxinc.comucl.ac.uk The data shows a clear trend of accelerated hydrolysis with more electron-withdrawing N-substituents.

Other Transformation Reactions and Derivatization Potential

The carbon-iodine bonds in this compound are susceptible to cleavage and functionalization through various reaction pathways. This reactivity allows for the introduction of a wide range of substituents at the C-3 and C-4 positions of the maleimide ring, leading to the generation of diverse molecular architectures.

Nucleophilic Substitution Reactions

The electron-deficient nature of the maleimide ring, enhanced by the two iodine atoms, facilitates nucleophilic substitution reactions. Various nucleophiles, particularly amines, can displace the iodide ions to form 3,4-diamino-substituted maleimide derivatives. All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.orgdocbrown.info. The reaction typically proceeds in a stepwise manner, allowing for the synthesis of both symmetrical and unsymmetrical derivatives.

The reaction of a primary amine with a halogenoalkane can lead to a mixture of secondary and tertiary amines, as well as their salts, and quaternary ammonium (B1175870) salts chemguide.co.uk. For instance, the reaction of ethylamine (B1201723) with bromoethane (B45996) yields diethylammonium (B1227033) bromide, which can then be deprotonated by excess ethylamine to give diethylamine, a secondary amine chemguide.co.uk. This secondary amine can further react with bromoethane to produce a tertiary amine, which can then form a quaternary ammonium salt chemguide.co.uk.

In the context of dihalomaleimides, the reaction with amines can be controlled to achieve selective monosubstitution or disubstitution. The introduction of different amines in a stepwise fashion can lead to unsymmetrically substituted 3,4-diamino-maleimides.

Cycloaddition Reactions

The double bond of the maleimide ring in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring organic-chemistry.orgmasterorganicchemistry.com. The reactivity of the maleimide as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups nih.gov.

The Diels-Alder reaction provides a powerful tool for the construction of complex polycyclic systems containing the maleimide moiety. The reaction is highly stereospecific, allowing for the controlled formation of stereocenters in the resulting cycloadduct wikipedia.orgnih.gov. While the iodine substituents might influence the reactivity and regioselectivity of the cycloaddition, they also offer handles for further functionalization of the resulting bicyclic products.

An example of a Diels-Alder reaction involving a maleimide derivative is the reaction of thiophene (B33073) with maleimides, promoted by a Lewis acid such as AlCl3, which can be performed at room temperature and atmospheric pressure nih.gov.

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The dihalo-functionality allows for annulation reactions where a new ring is constructed onto the maleimide core. For instance, reaction with binucleophiles can lead to the formation of pyrrolo[3,4-c]pyrrole (B14788784) derivatives google.com. These diketopyrrolopyrrole (DPP) pigments are of interest for their fluorescence properties google.combeilstein-journals.org.

Furthermore, photochemical reactions of N-substituted maleimides with compounds like N,N-dimethylanilines can be utilized to construct pyrrolo[3,4-c]quinoline scaffolds, which are of interest for their potential biological activities researchgate.netresearchgate.net. These reactions often proceed via radical intermediates and allow for the formation of complex polycyclic aromatic systems.

The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones can also be achieved through catalyst-free reactions involving diketene, isatin, and primary amines, promoted by pyrazole (B372694) nih.gov.

Below is a table summarizing the derivatization potential of dihalomaleimides, which can be extrapolated to this compound.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic SubstitutionPrimary/Secondary Amines3,4-Diamino-maleimides
Diels-Alder CycloadditionConjugated Dienes (e.g., Thiophene), Lewis Acid (e.g., AlCl3)Bicyclic adducts
Annulation for Fused SystemsBinucleophiles (for pyrrolo[3,4-c]pyrroles)Fused heterocyclic systems
Photochemical AnnulationN,N-Dimethylanilines, PhotoinitiatorPyrrolo[3,4-c]quinolines

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

The ¹H NMR spectrum for 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is expected to be relatively simple, showing signals exclusively from the N-benzyl group, as the pyrrole-2,5-dione ring itself bears no protons.

The anticipated proton signals are:

Benzyl (B1604629) Methylene (B1212753) Protons (-CH₂-) : A sharp singlet is expected for the two equivalent methylene protons. This signal's chemical shift would likely appear in the range of δ 4.6–5.2 ppm, consistent with a methylene group attached to a nitrogen atom and a phenyl ring.

Phenyl Protons (-C₆H₅) : The five protons on the phenyl ring would typically appear as a multiplet in the aromatic region, approximately δ 7.2–7.5 ppm. The exact pattern of this multiplet depends on the specific electronic environment and solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Benzyl -CH₂-4.6 - 5.2Singlet2H
Phenyl Ar-H7.2 - 7.5Multiplet5H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the benzyl group and the diiodomaleimide ring.

The predicted carbon signals include:

Carbonyl Carbons (-C=O) : Two signals are anticipated for the carbonyl carbons of the dione (B5365651) functionality, typically in the downfield region of δ 165–175 ppm.

Olefinic Carbons (-C=C-) : The two carbons of the pyrrole (B145914) ring double bond, which are bonded to iodine atoms (C-I), are expected to resonate at a characteristic chemical shift. The strong shielding effect of iodine would likely place these signals in the range of δ 80–95 ppm.

Benzyl Group Carbons : The methylene carbon (-CH₂-) is expected around δ 40–50 ppm. The phenyl group will show four distinct signals: one for the quaternary carbon attached to the methylene group (ipso-carbon) and three signals for the ortho, meta, and para carbons in the aromatic region (δ 125–140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)165 - 175
Olefinic (C-I)80 - 95
Benzyl (-CH₂-)40 - 50
Benzyl (Ar-C, ipso)135 - 140
Benzyl (Ar-C, o, m, p)125 - 130

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D NMR and for assembling the complete molecular structure.

Heteronuclear Single Quantum Coherence (HMQC) : This experiment would correlate proton signals with the carbon atoms to which they are directly attached. It would definitively link the singlet at δ ~4.6-5.2 ppm in the ¹H spectrum to the methylene carbon signal at δ ~40-50 ppm in the ¹³C spectrum. Similarly, it would correlate the aromatic proton signals to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the benzyl group and the diiodopyrroledione ring. Key expected correlations would include:

A correlation from the methylene (-CH₂-) protons to the carbonyl carbons (-C=O) of the dione ring.

A correlation from the methylene (-CH₂-) protons to the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the dione and benzyl functionalities.

Key expected IR absorption bands include:

C=O Stretching : The two carbonyl groups of the imide ring are expected to show strong absorption bands. Typically, imides display two distinct C=O stretching frequencies due to symmetric and asymmetric vibrations, which would likely appear in the region of 1700–1780 cm⁻¹.

Aromatic C=C Stretching : The phenyl ring would exhibit characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Frequency (cm⁻¹)Intensity
Imide C=O Stretch (asymmetric)~1760 - 1780Strong
Imide C=O Stretch (symmetric)~1700 - 1720Strong
Aromatic C=C Stretch~1450 - 1600Medium
Aromatic C-H Stretch~3030 - 3100Medium-Weak
Aliphatic C-H Stretch~2850 - 2960Medium-Weak

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy could be useful for observing:

C=C Double Bond Stretching : The C=C bonds within both the pyrroledione and phenyl rings would be expected to produce strong signals in the Raman spectrum.

Symmetric C=O Stretching : The symmetric stretching vibration of the carbonyl groups may give a strong Raman band.

C-I Bond Vibrations : The carbon-iodine bonds should have characteristic low-frequency stretching vibrations, which are often more easily observed in Raman than in IR spectroscopy.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. These techniques are fundamental for understanding the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For pyrrole-2,5-dione systems, the absorption spectra are characterized by transitions involving the π-electron system of the maleimide (B117702) core. The presence of iodine and benzyl substituents significantly influences the electronic properties and, consequently, the absorption spectrum.

Research on related diketopyrrolo[3,4-c]pyrrole (DPP) dyes, which share a similar core structure, shows that the electronic properties and solid-state organization can be finely tuned by modifying substituents. unipi.itrsc.org For this compound, the π-conjugated system of the maleimide ring is the primary chromophore. The iodine atoms, acting as auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to non-halogenated analogues due to the heavy-atom effect and electronic contributions. The benzyl group may exhibit its own characteristic absorptions in the UV region.

Table 1: Expected UV-Vis Absorption Data for this compound

Expected Transition Wavelength Range (nm) Molar Absorptivity (ε) Notes
π → π* (Maleimide Core) 250-350 High Influenced by iodine substitution.
n → π* (Carbonyl) 350-450 Low May be obscured by stronger π → π* transitions.

Fluorescence Spectroscopy (Excitation and Emission)

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. After absorbing light, a molecule can relax by emitting a photon, and the resulting emission spectrum is a key characteristic. The study of chiral diketopyrrolo[3,4-c]pyrrole dyes has demonstrated that molecular structure and aggregation significantly impact fluorescence properties. rsc.org

For this compound, the presence of heavy iodine atoms is anticipated to quench fluorescence significantly through enhanced intersystem crossing, a process that populates the triplet state at the expense of the fluorescent singlet state. Therefore, the compound may exhibit weak fluorescence or be non-fluorescent. If emission is observed, the emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift).

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. aps.org This technique is exclusively used for chiral molecules. The parent compound, this compound, is achiral and therefore would not produce an ECD signal.

However, if a chiral center were introduced, for instance by replacing the benzyl group with a chiral analogue like (S)-1-phenylethyl, the resulting derivative would be ECD-active. Studies on chiral DPP dyes show that ECD spectroscopy is highly sensitive to the formation of supramolecular chiral structures and aggregation states in both solution and thin films. unipi.itrsc.org The ECD spectrum reveals information about the spatial arrangement of the chromophores, which cannot be obtained from standard absorption spectroscopy. unipi.it For a chiral derivative, the ECD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum, with the sign and intensity of the bands providing insight into the molecule's absolute configuration and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

For this compound (molecular formula C₁₁H₇I₂NO₂), the exact molecular weight is 438.85 g/mol . In an MS experiment, the molecular ion peak ([M]⁺) would be observed at m/z 439. The fragmentation pattern would provide valuable structural information. A primary and highly characteristic fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Other fragments would arise from the breakdown of the diiodomaleimide ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
439 [M]⁺ (Molecular Ion) [C₁₁H₇I₂NO₂]⁺ Confirms the molecular weight of the compound.
348 [M - C₇H₇]⁺ [C₄I₂NO₂]⁺ Loss of the benzyl group.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure and Stereochemistry

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, analysis of related structures, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, provides a basis for predicting its structural features. scichemj.org The pyrrole-2,5-dione ring is expected to be nearly planar. The analysis would reveal the precise C-I, C-N, C=O, and C=C bond lengths, which can offer insights into the electronic delocalization within the molecule. Furthermore, XRD analysis would determine the conformation of the benzyl group relative to the plane of the maleimide ring and detail how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or halogen bonding.

Table 3: Typical Crystallographic Parameters Obtained from XRD Analysis

Parameter Description Expected Information for this compound
Crystal System The symmetry of the unit cell (e.g., monoclinic, triclinic). Defines the basic repeating unit of the crystal.
Space Group The set of symmetry operations for the unit cell. Provides detailed information on molecular symmetry in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the unit cell. Determines the size and shape of the repeating crystal unit.
Bond Lengths (Å) The distances between the centers of bonded atoms. Confirms covalent structure and provides insight into bond order.
Bond Angles (°) The angles formed between three connected atoms. Defines the geometry of the molecule.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, are powerful tools to investigate the properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its simplified forms) to provide insights into electronic structure, molecular geometry, and spectroscopic properties. For a molecule like 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione, these calculations would be instrumental in understanding the influence of the bulky iodine and benzyl (B1604629) substituents on the pyrrole-2,5-dione core.

Electronic Structure Elucidation (e.g., HOMO-LUMO Gap Analysis)

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are estimations based on general principles and data for related compounds and are not the result of direct calculations on this compound.

Conformational Analysis and Atropisomerism Studies

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. For this compound, a key area of interest would be the rotational barrier around the N-CH₂ bond of the benzyl group. The interaction of the phenyl ring with the bulky iodine atoms on the pyrrole (B145914) ring could lead to hindered rotation and potentially give rise to atropisomers—stereoisomers resulting from restricted rotation about a single bond.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle of the N-benzyl bond, identifying energy minima corresponding to stable conformers and transition states corresponding to rotational barriers.

Prediction of Spectroscopic Properties (e.g., absorption and emission wavelengths)

Theoretical methods can predict various spectroscopic properties, including UV-Vis absorption and emission wavelengths. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The predicted absorption wavelengths correspond to electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the electronic transitions would likely involve the π-system of the pyrrole-2,5-dione core and the phenyl ring of the benzyl group. The presence of heavy iodine atoms could also influence the electronic transitions and potentially lead to phosphorescence.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

Transition State Analysis and Energy Barriers

For any proposed reaction involving this compound, such as nucleophilic substitution at the iodine-bearing carbons, computational methods can be used to locate the transition state structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. A higher energy barrier corresponds to a slower reaction.

Reaction Pathway Elucidation

By connecting reactants, intermediates, transition states, and products on a potential energy surface, the entire reaction pathway can be elucidated. This provides a step-by-step understanding of how a reaction proceeds. For this compound, this could be applied to understand its stability, decomposition pathways, or its reactivity towards various reagents. For instance, the mechanism of a substitution reaction at the C-I bonds could be computationally explored to determine whether it proceeds via an addition-elimination or a direct displacement mechanism.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are pivotal computational techniques used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. For this compound, these studies can illuminate its potential to interact with biological macromolecules, such as enzymes or receptors, which is often a key determinant of its biological activity.

Detailed computational investigations, analogous to those performed on other halogenated N-benzyl substituted diketopyrrolopyrroles, could be employed to understand the non-covalent interactions governing the binding of this compound. acs.orgstrath.ac.ukresearchgate.net Such studies often utilize density functional theory (DFT) methods, like M06-2X with a 6-311G(d) basis set, to calculate intermolecular interaction energies. acs.orgresearchgate.net These calculations can quantify the contributions of various forces, including π–π stacking, hydrogen bonding, and halogen bonding, to the stability of a potential complex.

The presence of the benzyl group suggests a propensity for π–π stacking interactions with aromatic residues in a binding pocket. The two iodine atoms are significant as they can participate in halogen bonding—a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength and geometry of these interactions could be critical for binding affinity and selectivity.

Molecular docking simulations would place the this compound molecule into the active site of a target protein to predict its binding mode and affinity. Docking algorithms explore various conformational and orientational possibilities, scoring them based on a force field that estimates the binding energy. For instance, docking studies on similar 1H-pyrrole-2,5-dione derivatives have been used to successfully predict their binding models within cyclooxygenase (COX) isozymes, providing a theoretical basis for their observed biological activity. nih.govresearchgate.net A similar approach for this compound would involve preparing a 3D model of the ligand and docking it into the crystal structure of a relevant biological target.

The results of such a hypothetical docking study could be summarized in a table detailing the predicted interactions and binding energies.

Table 1: Hypothetical Docking Results for this compound with a Target Protein
ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr123, Phe201, Ser345
Interaction Typesπ–π stacking (with Phe201), Halogen bond (with Ser345 backbone carbonyl), Hydrogen bond (with Tyr123)
RMSD (Å)1.2

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative structure-reactivity relationship (QSRR) analysis is a computational methodology that aims to correlate the chemical structure of a series of compounds with their reactivity. This is achieved by developing mathematical models that relate molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to an observed measure of reactivity.

For this compound, a QSRR study could be designed to predict its reactivity in a specific chemical transformation, such as its susceptibility to nucleophilic attack or its performance in cycloaddition reactions. The maleimide (B117702) core is known for its reactivity in Michael additions, and understanding how the benzyl and diiodo substituents modulate this reactivity is of significant chemical interest. nih.gov

The first step in a QSRR analysis involves calculating a wide range of molecular descriptors for the target compound and a series of structurally related molecules. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Table 2: Selected Molecular Descriptors Potentially Relevant for a QSRR Study of this compound
Descriptor ClassSpecific DescriptorPotential Significance
ConstitutionalMolecular Weight (MW)Related to size and steric effects.
TopologicalWiener IndexDescribes molecular branching.
GeometricMolecular Surface AreaInfluences intermolecular interactions and solvation.
ElectrostaticDipole MomentRelates to polarity and electrostatic interactions.
Quantum-ChemicalLUMO Energy (Lowest Unoccupied Molecular Orbital)Indicates susceptibility to nucleophilic attack.

Once the descriptors are calculated, a mathematical model is built using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN). mdpi.com The goal is to create a statistically robust equation of the form:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Such a model, once validated, could be used to predict the reactivity of other, yet-to-be-synthesized, dihalogenated N-benzylmaleimides, thereby guiding synthetic efforts toward compounds with desired reactivity profiles. While specific QSRR studies on this compound have not been reported, the principles established in QSRR analyses of other organic compounds provide a clear framework for how such an investigation would proceed. mdpi.com

Derivatives and Structural Diversification

Synthesis of Substituted Aryl/Heteroaryl Derivatives via Cross-Coupling

The diiodo-substituted maleimide (B117702) core of 1-benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings provide efficient pathways to novel 3,4-disubstituted maleimide derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the diiodomaleimide and various aryl or heteroaryl boronic acids. The general reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the coupling. The synthesis of 3,4-diaryl-N-alkylmaleimides has been successfully achieved through this method, suggesting that this compound would be a suitable substrate for similar transformations. These reactions typically proceed with good to excellent yields, allowing for the creation of a library of compounds with varied electronic and steric properties.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkynyl groups at the 3 and 4 positions of the pyrrole-2,5-dione ring. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgorganic-chemistry.orglibretexts.org The resulting dialkynylmaleimide derivatives are valuable intermediates for further transformations or can be utilized for their unique electronic and photophysical properties.

Stille Coupling: The Stille coupling offers another avenue for the synthesis of 3,4-disubstituted maleimides by reacting the diiodo precursor with organostannanes. This method is known for its tolerance of a wide range of functional groups. The synthesis of donor-acceptor polymers has been demonstrated using Stille coupling of a related brominated diketopyrrolo[3,2-b]pyrrole derivative, highlighting the potential for creating conjugated materials. rsc.org

The table below summarizes the expected products from various cross-coupling reactions with this compound based on analogous reactions with similar dihalomaleimides.

Coupling ReactionReagentExpected Product
Suzuki-MiyauraArylboronic acid1-Benzyl-3,4-diaryl-1H-pyrrole-2,5-dione
SonogashiraTerminal alkyne1-Benzyl-3,4-dialkynyl-1H-pyrrole-2,5-dione
StilleOrganostannane1-Benzyl-3,4-diorganyl-1H-pyrrole-2,5-dione

Mono-iodinated 1-Benzyl-1H-pyrrole-2,5-dione Derivatives

The selective synthesis of mono-iodinated derivatives of 1-benzyl-1H-pyrrole-2,5-dione offers a pathway to unsymmetrically substituted maleimides. While direct synthesis of a mono-iodinated species from the non-halogenated parent compound can be challenging due to the difficulty in controlling the regioselectivity of iodination, a more controlled approach involves the selective mono-functionalization of the diiodo precursor.

Palladium-catalyzed cross-coupling reactions on 3,4-dihalomaleimides can be controlled to achieve mono-substitution, yielding 3-halo-4-substituted maleimides. specificpolymers.comdntb.gov.ua This selectivity is often dependent on the reaction conditions, including the stoichiometry of the reagents, the nature of the catalyst and ligands, and the reaction temperature. For instance, the use of indium organometallics in palladium-catalyzed cross-coupling reactions has been shown to allow for the regioselective monocoupling with 3,4-dihalomaleimides. specificpolymers.comdntb.gov.ua This approach could be applied to this compound to generate a range of 1-benzyl-3-iodo-4-substituted-1H-pyrrole-2,5-dione derivatives.

These mono-iodinated intermediates are valuable for the stepwise synthesis of unsymmetrical 3,4-disubstituted maleimides, where two different functional groups can be introduced sequentially.

Starting MaterialReactionProduct
This compoundControlled mono-Suzuki coupling with Arylboronic acid1-Benzyl-3-iodo-4-aryl-1H-pyrrole-2,5-dione
This compoundControlled mono-Sonogashira coupling with Terminal alkyne1-Benzyl-3-iodo-4-alkynyl-1H-pyrrole-2,5-dione

N-Substitution Pattern Modifications and their Impact on Reactivity

The N-substituent on the pyrrole-2,5-dione ring plays a crucial role in modulating the electronic properties and reactivity of the molecule. While this article focuses on the N-benzyl derivative, it is important to consider how modifications to this group can influence the chemical behavior of the 3,4-diiodo-1H-pyrrole-2,5-dione core.

The benzyl (B1604629) group, with its aromatic ring, can participate in π-π stacking interactions, which can influence the conformation and reactivity of the molecule. In the synthesis of other complex nitrogen-containing heterocycles, the benzyl group has been shown to stabilize reaction intermediates, thereby facilitating subsequent reaction steps. mdpi.com This stabilizing effect may also be operative in the reactions of this compound.

Replacing the N-benzyl group with other substituents, such as N-alkyl or N-aryl groups, can alter the steric and electronic environment around the maleimide core. N-aryl substituents can introduce additional electronic effects through conjugation, while N-alkyl groups offer a range of steric profiles. The properties of imide derivatives are strongly dependent on the nature of the substituent in the imide ring; for example, the size and electrophilic character of substituents influence their steric properties. The presence of specific groups with nitrogen and oxygen atoms is responsible for pharmacological consequences.

The reactivity of the C-I bonds in cross-coupling reactions can be subtly influenced by the nature of the N-substituent. Electron-donating or electron-withdrawing groups on an N-aryl substituent, for instance, could modulate the electron density at the 3 and 4 positions of the pyrrole-2,5-dione ring, thereby affecting the rate and efficiency of oxidative addition to the palladium catalyst.

N-SubstituentPotential Impact on Reactivity
N-BenzylPotential for π-π stacking to stabilize intermediates.
N-AlkylPrimarily steric effects, with varying bulkiness.
N-ArylElectronic effects (electron-donating or -withdrawing) can modulate the reactivity of the C-I bonds.

Functionalization Strategies for Macromolecular Integration

The pyrrole-2,5-dione moiety is a well-established functional group for the modification of macromolecules, particularly through Michael addition reactions with thiols. nih.gov This reactivity makes this compound and its derivatives attractive for bioconjugation and materials science applications.

Bioconjugation: The maleimide group can react selectively with cysteine residues in proteins to form stable thioether linkages. nih.gov This reaction is widely used to attach labels, drugs, or other functional molecules to proteins. While the diiodo-substituents may not be ideal for direct bioconjugation due to potential steric hindrance and undesired side reactions, derivatives of this compound where one or both iodo groups are replaced with a less reactive substituent could be employed for this purpose. Alternatively, a functional group amenable to bioconjugation could be introduced via one of the cross-coupling reactions described in section 6.1.

Polymer Synthesis: Maleimide derivatives can be used as monomers in various polymerization reactions. specificpolymers.commdpi.comresearchgate.netekb.egresearchgate.net They can undergo radical polymerization, either as a homopolymer or as a copolymer with other vinyl monomers like styrene. The electron-deficient nature of the maleimide double bond makes it an excellent acceptor for radical copolymerization with electron-rich monomers. researchgate.netkpi.ua Furthermore, the N-benzyl group can be modified to include a polymerizable functionality, or the aryl groups introduced via cross-coupling could be functionalized to serve as attachment points for polymer chains. For example, a hydroxyl-functionalized N-aryl group could initiate the ring-opening polymerization of cyclic esters like lactide or cyclic ethers. ajchem-a.com

Strategies for macromolecular integration are summarized in the table below.

StrategyDescriptionPotential Application
Thiol-Michael AdditionReaction of the maleimide double bond with thiol groups on biomolecules.Protein labeling, antibody-drug conjugates.
Radical PolymerizationUse of a functionalized derivative as a monomer in radical polymerization.Synthesis of functional polymers with specific thermal or optical properties.
Ring-Opening PolymerizationUse of a derivative with an initiating group (e.g., hydroxyl) to initiate the polymerization of cyclic monomers.Synthesis of biodegradable block copolymers.

Applications in Advanced Materials Science and Chemical Technologies

Development of Photochromic Systems

Currently, there is a lack of specific research in the peer-reviewed scientific literature detailing the application of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione in the development of photochromic systems. While the broader class of pyrrole-containing compounds has been investigated for such properties, dedicated studies on this particular diiodo-derivative are not publicly available.

Applications in Stereoselective Synthesis

An extensive review of scientific databases and chemical literature indicates no specific documented applications of this compound as a catalyst, reactant, or chiral auxiliary in stereoselective synthesis.

Use as Fluorescent Probes in Chemical and Analytical Systems

There is no available scientific literature to suggest that this compound has been developed or utilized as a fluorescent probe in chemical or analytical systems. The heavy iodine atoms on the pyrrole (B145914) ring may influence its photophysical properties, but specific studies on its fluorescence capabilities have not been reported.

Application as Cross-linking Agents in Polymer Chemistry (e.g., Hydrogels)

The potential of this compound as a cross-linking agent in polymer chemistry, particularly for the formation of hydrogels, has not been reported in the available scientific literature.

Building Blocks for Complex Organic Architectures

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds. These bonds can participate in various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds.

A notable application of this compound is in free-radical mediated C-H activation reactions. For instance, this compound has been used as a starting material for the direct functionalization of cyclic ethers. In a reaction with tetrahydrofuran (B95107) (THF), initiated by tert-butyl peroxy-2-ethylhexanoate (TBPO) in the presence of sodium carbonate, one of the iodo groups is replaced by a tetrahydrofuran-2-yl group, yielding 1-benzyl-3-iodo-4-(tetrahydrofuran-2-yl)-1H-pyrrole-2,5-dione. This demonstrates its utility in forming new carbon-carbon bonds at the pyrrole core.

The synthesis of this compound itself can be achieved from its dichloro-analogue through a halogen exchange reaction. For example, reacting 1-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3,4-dichloro-1H-pyrrole-2,5-dione with sodium iodide in acetonitrile (B52724) facilitates the substitution of chlorine atoms with iodine atoms. A similar strategy has been employed using 1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione and sodium iodide in acetic acid to produce the target diiodo compound.

Table 1: Synthesis and Reaction of this compound

Reaction Reactants Reagents/Conditions Product
Synthesis 1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione Sodium iodide, Acetic acid, Reflux This compound
C-H Activation This compound, Tetrahydrofuran (THF) tert-butyl peroxy-2-ethylhexanoate (TBPO), Na2CO3, 70 °C 1-benzyl-3-iodo-4-(tetrahydrofuran-2-yl)-1H-pyrrole-2,5-dione

Table 2: Characterization Data for a Derivative of this compound

Compound Formula M/Z (HRMS ESI-TOF)
1-benzyl-3-iodo-4-(tetrahydrofuran-2-yl)-1H-pyrrole-2,5-dione C15H15INO3 Calculated: 384.0097, Found: 384.0096

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Catalytic Systems

While the synthesis of various N-substituted maleimides is well-established, the specific preparation of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione can be further optimized. Current synthetic strategies often involve multi-step processes that may suffer from limitations in yield and scalability. Future research should focus on developing more efficient and sustainable synthetic methodologies.

Direct C-H Iodination: A primary area for exploration is the development of catalytic systems for the direct C-H iodination of 1-Benzyl-1H-pyrrole-2,5-dione. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Research into transition-metal catalysis, particularly with palladium or copper complexes, could yield effective methods for regioselective iodination.

Halogen Exchange Reactions: Investigating novel halogen exchange (HALEX) reactions from more readily available dihalo-precursors, such as 1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, presents another viable route. nih.gov The development of efficient catalysts for this transformation would provide a practical and cost-effective synthesis.

Flow Chemistry: The integration of flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. Continuous-flow reactors could enable precise control over reaction parameters, potentially leading to higher yields and purities of the target compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Direct C-H IodinationAtom economy, reduced wasteDevelopment of regioselective catalysts
Halogen ExchangeUse of readily available precursorsEfficient and mild catalytic systems
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and conditions

Expanding the Scope of Reactivity and Chemoselective Transformations

The carbon-iodine bonds in this compound are key to its synthetic utility, serving as versatile handles for a variety of cross-coupling reactions. Future research should aim to fully exploit this reactivity to generate a diverse library of novel compounds.

Cross-Coupling Reactions: A systematic investigation into Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions at the 3 and 4 positions is warranted. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, leading to novel derivatives with potentially interesting electronic and biological properties.

Chemoselective Functionalization: A significant challenge and opportunity lies in the development of methods for the chemoselective functionalization of the two C-I bonds. Achieving selective mono-functionalization would open up pathways to unsymmetrically substituted pyrrole-2,5-diones, greatly expanding the accessible chemical space.

Diels-Alder Reactions: The diene-like character of the pyrrole (B145914) ring suggests potential for participation in Diels-Alder reactions. Exploring the reactivity of this compound as either a diene or a dienophile could lead to the synthesis of complex polycyclic structures.

Integration with Advanced Characterization Techniques (e.g., in situ spectroscopy)

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the integration of advanced characterization techniques is crucial.

In situ Spectroscopy: The use of in situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can provide real-time monitoring of reaction progress. This data is invaluable for optimizing reaction conditions and identifying transient intermediates.

Crystallographic Studies: Single-crystal X-ray diffraction studies of the parent compound and its derivatives can provide precise information about their three-dimensional structures. nih.gov This is essential for understanding structure-property relationships and for rational drug design.

Deeper Theoretical Understanding of Electronic and Steric Effects

Computational chemistry can provide powerful insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information can help to predict its reactivity in various chemical transformations.

Mechanistic Studies: Theoretical modeling can be used to elucidate the mechanisms of reactions involving this compound, including predicting transition state energies and reaction pathways. This can guide the design of more efficient synthetic routes and novel reactions.

Design of Smart Materials Utilizing the Compound's Unique Properties

The unique combination of a planar, electron-deficient pyrrole-2,5-dione core and the presence of heavy iodine atoms suggests that this compound could be a valuable building block for advanced materials.

Organic Electronics: The potential for π-π stacking and the influence of the iodine atoms on the electronic properties make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Halogen Bonding: The iodine atoms can act as halogen bond donors, enabling the formation of supramolecular assemblies with specific architectures and properties. This could be exploited in the design of liquid crystals, gels, and other "smart" materials.

Polymer Chemistry: The diiodo-functionality allows for the compound to be used as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of pyrrole-2,5-dione precursors. A common approach starts with maleic anhydride derivatives, followed by benzylation at the 1-position using benzyl halides in the presence of a base (e.g., K₂CO₃ in DMF). Subsequent iodination at the 3- and 4-positions requires careful control of stoichiometry and temperature. For example, using iodine monochloride (ICl) in acetic acid at 60–80°C achieves selective diiodination, but excess reagent may lead to overhalogenation. Yield optimization (~65–75%) is achieved by maintaining anhydrous conditions and inert atmospheres to prevent oxidation .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : ¹H NMR confirms benzyl group integration (δ 4.5–5.0 ppm for CH₂), while ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and iodine-substituted carbons (C-I, ~95–100 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving iodine positions and dihedral angles. High-resolution data (R-factor < 0.05) are critical for unambiguous confirmation .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z ~487) and iodine isotopic patterns.

Q. What safety protocols are essential for handling this iodinated pyrrole derivative?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to potential iodine vapor release.
  • Waste disposal : Collect halogenated waste separately; neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination regioselectivity in this compound?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via HPLC-MS under varying temperatures. Higher temperatures (80°C) may favor thermodynamically stable 3,4-diiodo products over 2,5-substituted isomers.
  • Computational modeling : Density Functional Theory (DFT) calculates activation energies for iodination at different positions. For example, meta-substituted benzyl groups may sterically hinder 2-position reactivity .

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO analysis : DFT simulations (using B3LYP/6-311+G(d,p)) reveal electron-withdrawing effects of iodine, lowering LUMO energy (~-1.8 eV) and enhancing electrophilicity.
  • Charge distribution : Iodine atoms create localized positive charges on adjacent carbons, influencing reactivity in cross-coupling reactions .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Case example : Discrepancies in ¹H NMR peak splitting may arise from dynamic rotational barriers in the benzyl group. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can resolve this.
  • Cross-validation : Compare experimental IR carbonyl stretches (~1770 cm⁻¹) with computed vibrational spectra to confirm assignments .

Q. What experimental strategies assess the compound’s potential in materials science (e.g., as a photoactive agent)?

Methodological Answer:

  • Photophysical studies : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence quantum yield in different solvents. Polar aprotic solvents (e.g., DMSO) may enhance charge transfer.
  • Electrochemical analysis : Cyclic voltammetry determines redox potentials; iodine substituents often shift reduction potentials cathodically by ~0.3 V .

Q. How can degradation pathways under UV/thermal stress inform storage conditions?

Methodological Answer:

  • Accelerated aging studies : Expose the compound to UV light (365 nm) or heat (60°C) and monitor decomposition via TLC or LC-MS. Common degradation products include deiodinated derivatives and oxidized benzyl groups.
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prolong shelf life .

Q. What methodologies optimize purification for air-sensitive intermediates in its synthesis?

Methodological Answer:

  • Schlenk techniques : Use double-manifold systems for column chromatography under inert gas.
  • Solvent selection : Purify intermediates with degassed hexane/ethyl acetate mixtures to prevent oxidation .

Q. How do alternative catalysts (e.g., Pd/Ni) affect cross-coupling reactions involving this compound?

Methodological Answer:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-iodine bond activation with arylboronic acids. Nickel catalysts (e.g., NiCl₂(dppe)) may reduce costs but require higher temperatures.
  • Yield comparison : Pd catalysts achieve ~80% yield with 1 mol% loading, while Ni systems require 5 mol% for comparable efficiency .

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